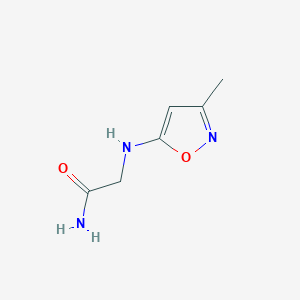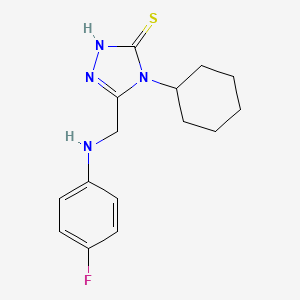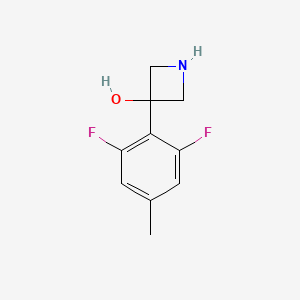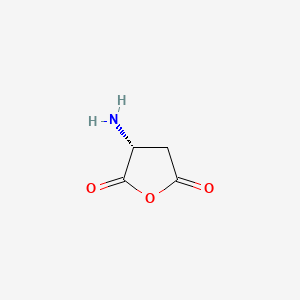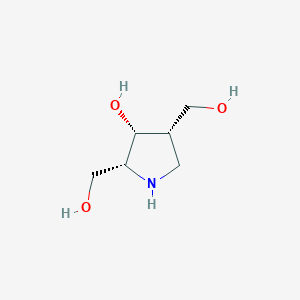
((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol: is a chiral organic compound featuring a pyrrolidine ring with hydroxyl groups at the 3rd and 4th positions and methanol groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol may involve:
Large-scale reactors: To handle the volume of reactants and products.
Continuous flow systems: For efficient and consistent production.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form different alcohols or amines.
Substitution: The methanol groups can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Nucleophiles: Including halides, amines, or thiols for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary alcohols.
Substitution Products: Various functionalized pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Due to its stereochemistry, it can be used in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Potential use in studying enzyme mechanisms by acting as an inhibitor or substrate analog.
Biochemical Pathways: Investigating its role in various biochemical pathways due to its structural similarity to natural compounds.
Medicine
Drug Development: Exploring its potential as a pharmacophore in the development of new drugs.
Therapeutic Agents: Potential use in designing therapeutic agents for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural features.
Pathways: Modulating biochemical pathways by acting as a substrate, inhibitor, or activator.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol: can be compared with other hydroxylated pyrrolidine derivatives such as:
Uniqueness
- Stereochemistry : The specific arrangement of hydroxyl and methanol groups in ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol provides unique reactivity and selectivity in chemical reactions.
- Functional Groups : The presence of both hydroxyl and methanol groups allows for diverse chemical transformations and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3R,4S)-2,4-bis(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO3/c8-2-4-1-7-5(3-9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1 |
InChI Key |
WMFOQNKUMMYDQW-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)CO)O)CO |
Canonical SMILES |
C1C(C(C(N1)CO)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


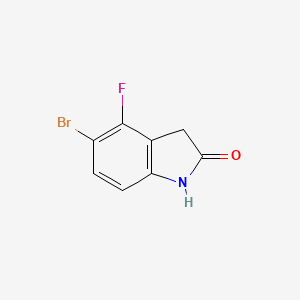
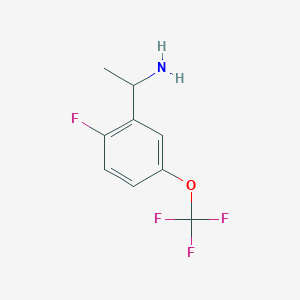
![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
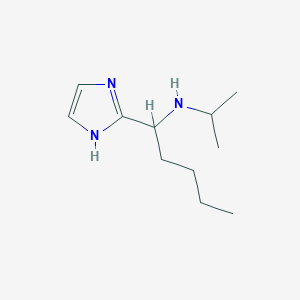

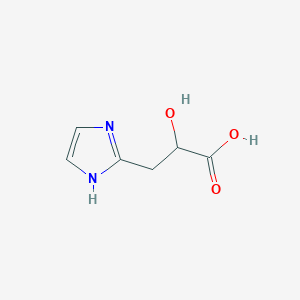
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B11765568.png)

![4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)
